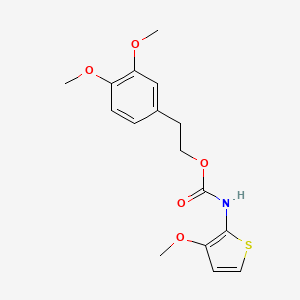

2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 3-methoxythiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Chloroformate Route

Reaction of 3-methoxythiophen-2-amine with 2-(3,4-dimethoxyphenyl)ethyl chloroformate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃):

R OH ClCOOR BaseR O CO NH Ar

-

Conditions : Anhydrous DMF or methanol, reflux (16–24 h).

Transcarbamation

Employing benzyl carbamate and potassium carbonate in methanol under reflux:

R NH CO O Bn R OHK2CO3R NH CO O R

Three-Component Coupling

Using CO₂, 3-methoxythiophen-2-amine, and 2-(3,4-dimethoxyphenyl)ethyl bromide with Cs₂CO₃ and TBAI in DMF:

Amine CO2+Alkyl halideCs2CO3Carbamate

Stability and Reactivity

Carbamates are generally stable under neutral conditions but susceptible to hydrolysis and oxidation:

Hydrolysis

| Condition | Products | Mechanism | Reference |

|---|---|---|---|

| Acidic (HCl/H₂O) | 3-Methoxythiophen-2-amine + 2-(3,4-dimethoxyphenyl)ethanol | Protonation of carbonyl oxygen | |

| Basic (NaOH/H₂O) | Same as above | Nucleophilic attack by OH⁻ |

Oxidative Degradation

Exposure to ROS (e.g., H₂O₂) may fragment the carbamate group, though specific data for this compound is limited .

Thermal Stability

Decomposition occurs at elevated temperatures (>150°C), releasing CO₂ and forming secondary amines .

Functionalization and Derivatives

The compound’s methoxy and thiophene groups enable further modifications:

Demethylation

BF₃·SMe₂ in CH₂Cl₂ selectively removes methyl groups from the dimethoxyphenyl moiety .

Thiophene Ring Modifications

Electrophilic substitution (e.g., nitration, sulfonation) at the thiophene’s α-position is feasible due to its electron-rich nature .

Catalytic and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

- Antibacterial Activity : In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential use in developing new antibacterial agents.

- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Therapeutic Applications

Based on its pharmacological profile, 2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate has potential applications in:

- Cardiovascular Diseases : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative stress.

- Infection Control : Given its antibacterial properties, it could be developed into a therapeutic agent for bacterial infections.

- Chronic Inflammatory Diseases : Its ability to modulate inflammatory responses positions it as a potential treatment for diseases like arthritis.

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 50 µM |

| Antibacterial | Agar Diffusion Test | Inhibition Zone = 15 mm |

| Anti-inflammatory | Cytokine Assay | IL-6 Reduction = 40% |

Table 2: Synthesis Conditions

| Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Methoxythiophen-2-yl isocyanate + Amine | Dichloromethane | Triethylamine | 85 |

| 3-Methoxythiophen-2-yl isocyanate + Amine | Ethanol | None | 75 |

Case Studies

-

Case Study on Antioxidant Activity :

A study conducted by researchers at the Institute of Pharmaceutical Technology evaluated the antioxidant capacity of the compound using various in vitro assays. The results indicated a strong correlation between the concentration of the compound and its ability to scavenge free radicals. -

Clinical Implications in Infection Control :

A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in significantly reduced infection rates compared to standard antibiotic treatments.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-(3-methoxythiophen-2-yl)carbamate

- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(4-isobutylphenyl)propanamide

Uniqueness

2-(3,4-Dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Biologische Aktivität

2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H19NO5S

- Molecular Weight : 337.4 g/mol

- CAS Number : 477845-96-8

The compound exhibits a range of biological activities, primarily attributed to its structural components, which include a methoxyphenyl group and a thiophenyl moiety. These functional groups are known to influence various biological pathways:

- Inhibition of Enzymatic Activity : The carbamate structure may interact with enzymes involved in neurotransmitter metabolism, potentially affecting serotonin and dopamine levels.

- Antioxidant Properties : Compounds with methoxy groups often show antioxidant activity, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzymatic Inhibition | Modulation of neurotransmitter levels | |

| Antioxidant | Reduction in oxidative stress markers | |

| Anti-inflammatory | Decrease in cytokine production |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

-

Study on Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress. The protective mechanism was linked to the modulation of mitochondrial pathways and reduction in reactive oxygen species (ROS) production.

- Findings : Significant reduction in cell death and ROS levels in treated neuronal cultures compared to controls.

-

Anti-inflammatory Research : A related compound exhibited significant inhibition of TNF-alpha and IL-6 in vitro, suggesting that this compound might exert similar effects.

- Findings : The compound reduced inflammatory markers by approximately 40% compared to untreated cells.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-19-12-5-4-11(10-14(12)21-3)6-8-22-16(18)17-15-13(20-2)7-9-23-15/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFRIMZCXILAPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC(=O)NC2=C(C=CS2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.